molecular formula C16H17N3O3S B2424436 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid CAS No. 730965-97-6

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B2424436
CAS No.: 730965-97-6
M. Wt: 331.39
InChI Key: UKZXHCPWUNEOOS-UHFFFAOYSA-N
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Description

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C16H17N3O3S and a molecular weight of 331.39 g/mol This compound is characterized by the presence of a quinazoline ring, a piperidine ring, and a carboxylic acid functional group

Scientific Research Applications

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the quinazoline derivative. One common synthetic route includes the reaction of 2-mercaptoquinazoline with an appropriate acylating agent to form the quinazolinylsulfanyl intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace specific substituents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring are known for their diverse pharmacological properties.

    Carboxylic acid derivatives: These compounds are widely used in various chemical and biological applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-quinazolin-4-ylsulfanylacetyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14(19-7-5-11(6-8-19)16(21)22)9-23-15-12-3-1-2-4-13(12)17-10-18-15/h1-4,10-11H,5-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZXHCPWUNEOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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